6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
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Overview
Description
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the alkylation of potassium nitrophenoxides with a 2-bromoester, followed by reduction of the resulting nitro ethers using Fe/AcOH and Zn/NH4Cl . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like Fe/AcOH and Zn/NH4Cl.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl positions, using appropriate reagents and conditions.
Common reagents used in these reactions include Fe/AcOH, Zn/NH4Cl, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. Due to the presence of the fluorine atom at the C-6 position, the compound exhibits unique biological activities, including phytotoxic effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one can be compared with other similar compounds in the benzoxazinone family, such as:
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: This compound also contains a fluorine atom at the C-6 position and exhibits similar biological activities.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the C-6 position and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-4-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJLVTDBNLWGNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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